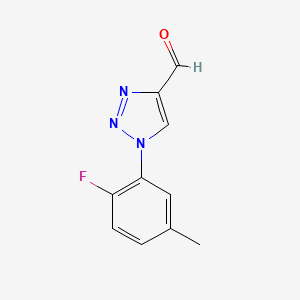

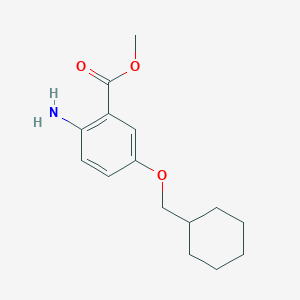

1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Übersicht

Beschreibung

“1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also appears to have a fluorine atom and a methyl group attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Fluoro-5-methylphenyl isocyanate are used as building blocks in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Alpha-Glycosidase Inhibition

A study on the crystal structures of various 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehydes revealed that some compounds exhibit significant alpha-glycosidase inhibition activity. This suggests a potential application in the development of treatments for diseases like diabetes, where alpha-glycosidase inhibitors can help manage blood sugar levels by slowing down carbohydrate digestion. The specific compound 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde showed much greater activity compared to others, indicating its potential as a strong alpha-glycosidase inhibitor (Gonzaga et al., 2016).

Antimicrobial Activity

Another study involved the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds, synthesized via a Vilsmeier–Haack reaction approach, demonstrated a broad spectrum of antimicrobial activities. This highlights the potential use of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives in developing new antimicrobial agents to combat various bacterial and fungal infections (Bhat et al., 2016).

Tuberculosis Inhibitory Activity

The synthesis and study of N-substituted-phenyl-1,2,3-triazole derivatives for their inhibitory activity against Mycobacterium tuberculosis were conducted. This research suggests that derivatives of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde could be potential candidates in the treatment of tuberculosis, as some compounds showed significant inhibition of the Mycobacterium tuberculosis H37Rv strain (Costa et al., 2006).

Homocysteine Detection

A novel fluorescence probe based on 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde was developed for the selective and sensitive detection of homocysteine. This probe demonstrates the compound's utility in biomedical research, particularly for studying the effects of homocysteine in biological systems, which is crucial in understanding cardiovascular diseases and neurological disorders (Chu et al., 2019).

Antimicrobial and Antifungal Activity

The synthesis of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, derived from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, displayed moderate to good antimicrobial and antifungal activities. These findings point towards the potential application of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives in developing new antimicrobial and antifungal treatments (Swamy et al., 2019).

Wirkmechanismus

- By inhibiting VEGF receptors, Linifanib suppresses tumor growth by preventing the formation of blood vessels that supply oxygen and nutrients to the tumor .

- Its anti-proliferative and apoptotic effects on tumor cells depend on mutant, constitutively active FLT3 and KIT kinases .

- The anti-leukemic effect is best evaluated in vivo, considering the role of VEGF pathways in leukemogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Linifanib is orally administered and absorbed from the gastrointestinal tract. It binds to plasma proteins and distributes throughout the body. Linifanib undergoes hepatic metabolism. Elimination occurs primarily via feces (80%) and urine (15%). Linifanib’s pharmacokinetics influence its bioavailability, affecting its efficacy and therapeutic levels .

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

1-(2-fluoro-5-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLTZYHGARGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)

![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)

![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)

![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)

![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)

![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)